5-bromo-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)furan-2-carboxamide
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Description
The compound “5-bromo-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)furan-2-carboxamide” belongs to the class of organic compounds known as imidazopyridines . These are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring . Imidazopyridine, an important fused bicyclic 5,6 heterocycle, has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines typically involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed, which involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by an imidazole ring fused to a pyridine ring . The imidazole ring is a 5-membered ring consisting of three carbon atoms, and two nitrogen centers at the 1- and 3-positions .
Scientific Research Applications
Antiprotozoal Applications
A study by Ismail et al. (2004) synthesized derivatives related to "5-bromo-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)furan-2-carboxamide" and evaluated them as antiprotozoal agents. These compounds demonstrated strong DNA affinities and exhibited potent in vitro and in vivo activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum, with some compounds achieving cures in a trypanosomal mouse model (Ismail et al., 2004).
Anticancer and Anti-5-lipoxygenase Applications
Rahmouni et al. (2016) developed novel pyrazolopyrimidines derivatives showing promising cytotoxic effects against HCT-116 and MCF-7 cancer cell lines and significant 5-lipoxygenase inhibition activity. The study suggests the potential use of these compounds in cancer therapy and as anti-inflammatory agents (Rahmouni et al., 2016).
Anti-Avian Influenza Virus Activity
Research by Flefel et al. (2012) on derivatives based on "this compound" demonstrated significant anti-avian influenza virus activity, particularly against the H5N1 strain. This study highlights the potential application of these compounds in treating avian influenza (Flefel et al., 2012).
Anti-inflammatory and Antinociceptive Properties
Selvam et al. (2012) explored thiazolopyrimidine derivatives for their antinociceptive and anti-inflammatory properties. The synthesized compounds showed significant activities in experimental models, indicating their potential as pain relievers and anti-inflammatory agents (Selvam et al., 2012).
Antimicrobial Activity
Chambhare et al. (2003) synthesized carboxamide and thienopyrimidinone derivatives showing significant antimicrobial activity against a range of bacterial strains, including Gram-negative and Gram-positive bacteria, as well as antimycobacterial activity against Mycobacterium tuberculosis and M. avium. This underscores the potential of these compounds in developing new antimicrobial agents (Chambhare et al., 2003).
Properties
IUPAC Name |
5-bromo-N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN4O2/c1-11-8-9-23-10-14(22-18(23)20-11)12-2-4-13(5-3-12)21-17(24)15-6-7-16(19)25-15/h2-10H,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUXOCHWVHVPRTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=CN2C=C1)C3=CC=C(C=C3)NC(=O)C4=CC=C(O4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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